molecular formula C18H28N2O2 B5448460 3-{[ethyl(methyl)amino]methyl}-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one

3-{[ethyl(methyl)amino]methyl}-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one

Cat. No.: B5448460
M. Wt: 304.4 g/mol
InChI Key: SEIYUAUOHDHNRY-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidin-2-one, which is a cyclic compound with a six-membered ring containing five carbon atoms and one nitrogen atom. The 3-hydroxy-1-(3-phenylpropyl) substitutions suggest the presence of a hydroxyl group and a phenylpropyl group attached to the piperidine ring. The ethyl(methyl)amino]methyl group attached to the third carbon of the ring indicates the presence of an amine functional group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a hydroxyl group, a phenylpropyl group, and an ethyl(methyl)amino]methyl group. The exact arrangement of these groups would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine and hydroxyl functional groups, which are both nucleophilic and can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxyl and amine groups could increase its solubility in polar solvents .

Future Directions

The study of piperidine derivatives is an active area of research in medicinal chemistry, and this compound could potentially be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

3-[[ethyl(methyl)amino]methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-19(2)15-18(22)12-8-14-20(17(18)21)13-7-11-16-9-5-4-6-10-16/h4-6,9-10,22H,3,7-8,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIYUAUOHDHNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1(CCCN(C1=O)CCCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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